molecular formula C10H6ClNO3 B1350400 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid CAS No. 338982-12-0

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Cat. No. B1350400
M. Wt: 223.61 g/mol
InChI Key: VKVLLEXFHZRIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may also include information on the yield and purity of the final product.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used in this analysis.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, redox potential, etc.).


Scientific Research Applications

Anti-inflammatory and Antibacterial Properties Research has shown that derivatives of 5-amino-3-methyl-4-isoxazolocarboxylic acid, a related compound, exhibit significant anti-inflammatory and antibacterial effects. These findings are important for developing new pharmaceuticals and understanding the biological properties of these compounds (Machoń & Ryng, 1981).

Pharmaceutical Interest and Biological Activity Compounds structurally similar to 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid have been studied for their potential pharmaceutical applications. For example, isoxazoles substituted with various groups have shown myolytic activity, indicating their potential use in muscle relaxation therapies (Arena, Manna, Stein, & Parente, 1975).

Synthesis and Cytostatic Properties Research on 5-substituted derivatives of 3-methylisoxazolo[5,4-d]1,2,3-triazine-4-ones and 3-methyl-5-triazene 4-isoxazolecarboxylic acid ethyl esters, which are closely related to 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid, has shown promising cytostatic activity, offering potential in cancer treatment (Ryng, Malinka, & Duś, 1997).

Antitubercular and Antimicrobial Activities Isoxazole derivatives, including those similar to 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid, have been synthesized and screened for antitubercular and antimicrobial activities, suggesting their potential in treating infectious diseases (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Immunostimulatory Activity Certain derivatives of isoxazole compounds have shown immunostimulatory activity, indicating potential applications in enhancing immune responses and developing immunotherapeutic drugs (Tagliabue, Allesandri, Polentarutti, Mantovani, Falantano, Vecchi, Garattini, & Spreafico, 1978).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This could involve identifying areas where further research is needed, potential applications for the compound, or ways that its synthesis or use could be improved.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less common or newly synthesized compound, some of this information may not be available. In such cases, researchers often have to conduct their own experiments to fill in the gaps.


properties

IUPAC Name

3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVLLEXFHZRIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376926
Record name 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

CAS RN

338982-12-0
Record name 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.